![molecular formula C12H11BrN2O2 B7527367 5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)
5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BMF and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of BMF is not fully understood. However, studies have suggested that BMF induces apoptosis in cancer cells by activating the mitochondrial pathway. BMF has also been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
BMF has been shown to exhibit significant biochemical and physiological effects. Studies have demonstrated that BMF induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. BMF has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMF has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. BMF has also been shown to exhibit significant anticancer and neuroprotective activity, making it a promising compound for further research. However, the limitations of BMF include its relatively low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of BMF. One of the primary directions is to further investigate the mechanism of action of BMF, particularly its role in the regulation of gene expression. Another direction is to study the potential applications of BMF in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further optimization of the synthesis method of BMF may lead to improved yields and purity of the compound, making it more accessible for research purposes.
Conclusion:
In conclusion, BMF is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of BMF involves the reaction of furan-2-carboxylic acid with 6-methyl-3-pyridinemethanol in the presence of 1,1'-carbonyldiimidazole and triethylamine. BMF has been extensively studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer and neurodegenerative diseases. BMF has several advantages for lab experiments, including its synthetic nature and significant biological activity. However, further research is needed to fully understand the mechanism of action of BMF and its potential applications in other fields of scientific research.
Métodos De Síntesis
The synthesis of BMF involves the reaction of furan-2-carboxylic acid with 6-methyl-3-pyridinemethanol in the presence of 1,1'-carbonyldiimidazole and triethylamine. The reaction results in the formation of BMF as a white solid with a yield of approximately 70%. The synthesis method of BMF has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
BMF has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of BMF is in the field of medicinal chemistry. BMF has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BMF has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-2-3-9(6-14-8)7-15-12(16)10-4-5-11(13)17-10/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFAXVKBCRLHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

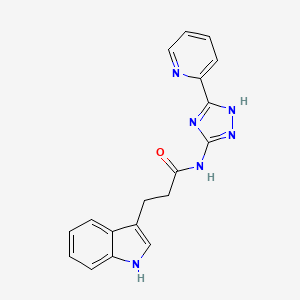
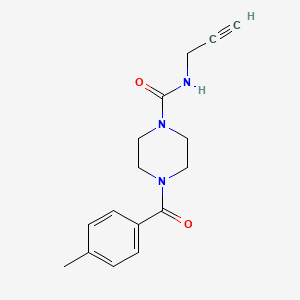

![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)

![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)
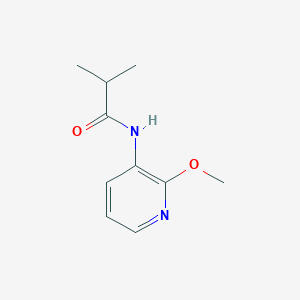
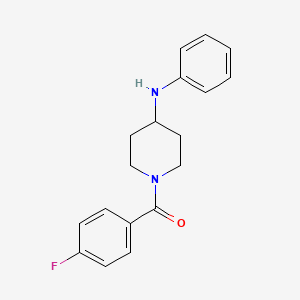

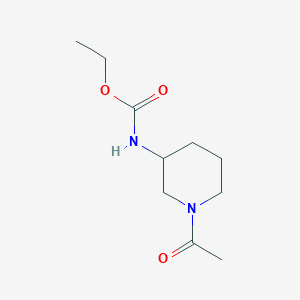
![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)
![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)
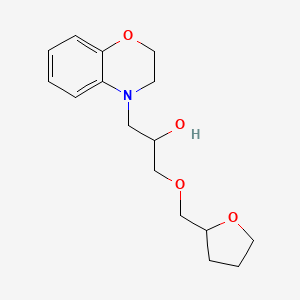
![2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527388.png)